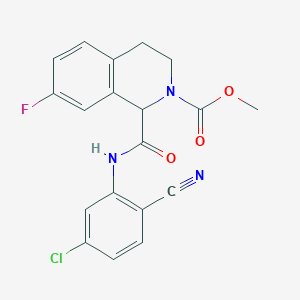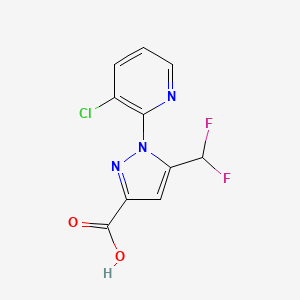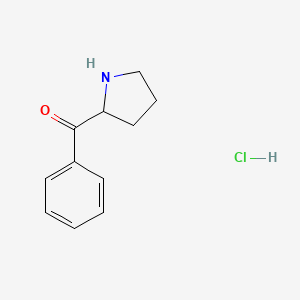![molecular formula C18H14ClFN2O2 B2719289 2-chloro-6-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898454-37-0](/img/structure/B2719289.png)
2-chloro-6-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic organic compound with potential applications in various scientific and industrial fields. This compound combines a benzamide moiety with a unique pyrroloquinoline structure, modified by chlorine and fluorine atoms, which may confer specific chemical and biological properties.
Preparation Methods
Synthetic Routes
This compound is generally synthesized through multi-step organic reactions. A common synthetic route might involve:
Formation of the pyrroloquinoline core: : Starting with simple aromatic precursors, the pyrroloquinoline structure can be assembled via cyclization reactions, often using catalysts or specific reaction conditions to facilitate ring closure.
Functional Group Modifications: : Introduction of the 2-oxo, 2-chloro, and 6-fluoro groups usually involves selective halogenation and oxidation reactions.
Amidation: : The benzamide group can be introduced in the final step through a condensation reaction between an amine derivative of the pyrroloquinoline core and a chlorinated or fluorinated benzoyl chloride.
Industrial Production Methods
While laboratory synthesis focuses on smaller scales and precise conditions, industrial production may utilize:
Bulk Synthesis: : Scaled-up versions of the lab synthetic routes, optimizing for yield and efficiency.
Continuous Flow Chemistry: : Employing flow reactors to maintain constant reaction conditions and improve safety and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Substitution: : Due to the presence of halogen atoms, it can undergo nucleophilic or electrophilic substitution reactions.
Reduction: : The carbonyl group (2-oxo) can be reduced to form alcohols or amines.
Oxidation: : Although less common, specific conditions might oxidize other positions on the aromatic rings or modify functional groups.
Common Reagents and Conditions
Substitution Reactions: : Halogenated solvents like dichloromethane, reagents such as sodium hydride or potassium tert-butoxide.
Reduction Reactions: : Hydrogenation with palladium on carbon, or hydride donors like sodium borohydride.
Oxidation Reactions: : Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Depending on the reaction, products may vary:
Substitution Products: : Diverse derivatives with different halogen or functional group placements.
Reduction Products: : Alcohols, amines, or even deoxygenated aromatic systems.
Oxidation Products: : Dicarboxylic acids, quinones, or more highly oxidized aromatic compounds.
Scientific Research Applications
This compound holds promise in various domains:
Chemistry: : As a building block for more complex organic molecules or in studying reaction mechanisms.
Biology: : Potentially as a bioactive molecule in drug discovery, interacting with specific biological pathways.
Medicine: : May serve as a lead compound or intermediate in the synthesis of therapeutic agents, especially given its unique structural features.
Industry: : Applications in material science or as a precursor for advanced polymers and coatings.
Mechanism of Action
The specific mechanism of action depends on the context of its application:
Molecular Targets: : It may interact with enzymes or receptors, influencing biological pathways.
Pathways Involved: : Often, compounds with similar structures affect signal transduction or metabolic pathways, though exact mechanisms require empirical study.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
2-chloro-6-fluoro-N-(2-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-8-yl)benzamide
2-chloro-6-fluoro-N-(2-oxo-2,3-dihydroquinolin-8-yl)benzamide
Uniqueness
Compared to similar compounds, 2-chloro-6-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide stands out due to its specific pyrroloquinoline core, which might confer unique reactivity and biological activity. Each structural variant offers a different profile in terms of stability, solubility, and interaction with biological systems.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c19-13-4-1-5-14(20)16(13)18(24)21-12-7-10-3-2-6-22-15(23)9-11(8-12)17(10)22/h1,4-5,7-8H,2-3,6,9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHDMDWDWGWIHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=C(C=CC=C4Cl)F)CC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B2719207.png)


![N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
![1-{4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2719214.png)
![4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2719219.png)
![2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2719223.png)

![4-methyl-11-[4-(1H-pyrrol-1-yl)benzoyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B2719225.png)


![N-[2-(4-bromophenyl)cyclopropyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2719229.png)
